(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide
Description
This compound features a Z-configured enamide backbone with a cyano group at position 2, a 4-[(2,4-dichlorophenyl)methoxy]phenyl substituent at position 3, and an N-(4-methoxyphenyl)amide. The dichlorophenylmethoxy group confers strong electron-withdrawing effects, while the methoxyphenylamide contributes to resonance stabilization. Such structural attributes are critical for biological interactions, particularly in targeting enzymes or receptors where electronic and steric factors are pivotal .
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-30-21-10-6-20(7-11-21)28-24(29)18(14-27)12-16-2-8-22(9-3-16)31-15-17-4-5-19(25)13-23(17)26/h2-13H,15H2,1H3,(H,28,29)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEBTYHGXLWOLY-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide, also known by its CAS number 1111497-70-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H20Cl2N4O3
- Molecular Weight : 444.5 g/mol
- Structure : The compound features a central α,β-unsaturated carbonyl system typical of chalcone derivatives, which are known for diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives. For instance, research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 25 | Induction of apoptosis through mitochondrial pathways |
| HCT-116 (colon cancer) | 30 | Inhibition of cell proliferation via cell cycle arrest |
Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
Chalcones have also been recognized for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
- Antimicrobial Efficacy : In a comparative study evaluating the antimicrobial activity of various chalcones, this compound exhibited superior activity against both S. aureus and E. coli compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities:
Key Observations :
- Halogen Effects : The target compound’s 2,4-dichlorophenyl group enhances lipophilicity and electron-withdrawing capacity compared to bromine (larger atomic radius, weaker electronegativity) in ’s compound .
- Amide vs.
- Trifluoromethyl Group : ’s CF3 substituent provides strong electron-withdrawing effects and metabolic resistance, a common strategy in drug design to prolong half-life .
Physicochemical and Crystallographic Data
Analysis :
- The thioamide in exhibits a lower LogP (3.8) compared to the target compound’s estimated LogP (~4.2), suggesting reduced lipophilicity despite the thioamide’s sulfur atom. This may arise from the hydroxy group enhancing polarity .
- Crystallographic data for (R factor = 0.044) confirms a stable planar conformation critical for intermolecular interactions, a feature likely shared by the target compound due to analogous Z-configuration .
Q & A
Basic: How to design a synthetic route for (Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide?
Methodological Answer:
A plausible synthesis involves sequential substitution, reduction, and condensation reactions.
- Step 1: Start with 4-hydroxybenzaldehyde derivatives. Introduce the (2,4-dichlorophenyl)methoxy group via nucleophilic aromatic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Reduce nitro intermediates (if present) using Fe powder in acidic media to generate aniline derivatives .
- Step 3: Condense the aromatic amine with cyanoacetic acid derivatives using coupling agents (e.g., DCC or EDC/HOBt) to form the enamide backbone .
- Stereochemical Control: Maintain the (Z)-configuration by optimizing reaction temperature and using steric hindrance from substituents (e.g., methoxy groups) during the condensation step .
Advanced: How to optimize reaction conditions for (Z)-isomer selectivity during synthesis?
Methodological Answer:
(Z)-selectivity can be enhanced through:
- Temperature Control: Perform condensation at low temperatures (e.g., −20°C to 0°C) to favor kinetic control of the (Z)-isomer .
- Catalyst Choice: Use Lewis acids (e.g., TMSOTf) to stabilize transition states favoring the (Z)-configuration .
- Solvent Effects: Polar aprotic solvents (e.g., DCM or THF) may reduce isomerization post-reaction .
- Monitoring: Track reaction progress via HPLC or TLC with chiral columns to assess stereochemical purity .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and enamide protons (δ ~7.5 ppm for conjugated double bonds). Cross-peaks in 2D NMR (e.g., HSQC, COSY) confirm connectivity .
- IR Spectroscopy: Confirm cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- X-ray Crystallography: Resolve the (Z)-configuration unambiguously using single-crystal diffraction data .
Advanced: How to resolve contradictory IC₅₀ values in bioactivity assays?
Methodological Answer:
Discrepancies may arise from:
- Purity Issues: Validate compound purity (>98%) via HPLC and mass spectrometry to exclude impurities affecting activity .
- Isomer Contamination: Use chiral chromatography to confirm absence of (E)-isomer, which may exhibit different potency .
- Assay Conditions: Standardize solvent (e.g., DMSO concentration), cell lines, and incubation times across studies .
- Data Reproducibility: Perform dose-response curves in triplicate and compare with positive controls (e.g., known kinase inhibitors) .
Basic: How do solubility and stability impact experimental design?
Methodological Answer:
- Solubility: Use DMSO or DMF for stock solutions (tested at ≤0.1% v/v in aqueous buffers to avoid cytotoxicity) .
- Stability: Store lyophilized compounds at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group or oxidation of the enamide .
- In Situ Monitoring: Conduct stability assays via UV-Vis spectroscopy under physiological pH (7.4) and temperature (37°C) .
Advanced: How to predict pharmacophore and target binding using computational methods?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the cyano group and catalytic lysine residues .
- QSAR Modeling: Correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity data to identify critical moieties .
- MD Simulations: Simulate binding stability over 100 ns to assess residence time and conformational changes in the target protein .
Advanced: How to address low yields in the final condensation step?
Methodological Answer:
- Catalyst Optimization: Replace traditional coupling agents with newer alternatives (e.g., COMU or PyBOP) to improve efficiency .
- Microwave Assistance: Apply microwave irradiation (50–100°C, 30 min) to accelerate reaction kinetics .
- Workup Strategy: Use acid-base extraction to isolate the product from unreacted starting materials and byproducts .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
